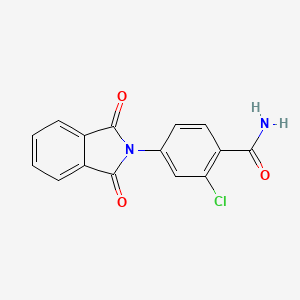

2-Chloro-4-(1,3-dioxoisoindol-2-yl)benzamide

Description

2-Chloro-4-(1,3-dioxoisoindol-2-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide linked to an isoindoline-1,3-dione moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Properties

IUPAC Name |

2-chloro-4-(1,3-dioxoisoindol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3/c16-12-7-8(5-6-11(12)13(17)19)18-14(20)9-3-1-2-4-10(9)15(18)21/h1-7H,(H2,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLAFEATXRMHKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1,3-dioxoisoindol-2-yl)benzamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as triethylamine (TEA), to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1,3-dioxoisoindol-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Condensation Reactions: The isoindoline-1,3-dione moiety can participate in condensation reactions with amines to form imides.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Bases: Triethylamine (TEA) is frequently used as a base in condensation reactions.

Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents.

Major Products Formed

The major products formed from these reactions include substituted benzamides and imides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-(1,3-dioxoisoindol-2-yl)benzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1,3-dioxoisoindol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5 . This modulation enhances the receptor’s response to its natural ligand, leading to various downstream effects. The compound’s ability to bind to novel allosteric sites on these receptors distinguishes its mechanism from other modulators .

Comparison with Similar Compounds

Similar Compounds

N-(4-Chloro-2-(1,3-dioxoisoindol-2-yl)methyl)phenyl-2-hydroxybenzamide: Similar structure with an additional hydroxy group.

Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities.

Uniqueness

2-Chloro-4-(1,3-dioxoisoindol-2-yl)benzamide is unique due to its specific structural features, such as the chloro-substituted benzamide and isoindoline-1,3-dione moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.